![molecular formula C17H21NO5 B2913051 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol CAS No. 1232808-85-3](/img/structure/B2913051.png)
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol
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Overview
Description
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol, commonly known as AG-30, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the skin.
Scientific Research Applications
Antioxidant Activity
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol exhibits potent antioxidant properties. Its ability to scavenge free radicals and protect cells from oxidative damage makes it valuable for research related to aging, neurodegenerative diseases, and cancer prevention .
Anti-Inflammatory Effects
Researchers have explored the anti-inflammatory potential of this compound. By modulating inflammatory pathways, it may contribute to the development of novel anti-inflammatory drugs. Investigations into its mechanism of action and potential therapeutic applications are ongoing .
Anticancer Properties
Preclinical studies suggest that 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol inhibits cancer cell growth. Its impact on specific cancer types, such as breast, lung, or colon cancer, warrants further investigation. Researchers are keen to explore its role in combination therapies and targeted treatments .
Antimicrobial Activity
The compound exhibits antimicrobial effects against bacteria, fungi, and parasites. Its potential as an alternative or adjunct to existing antimicrobial agents is an exciting avenue for research. Investigating its mode of action and safety profile is crucial .
Neuroprotective Applications
Given its antioxidant and anti-inflammatory properties, 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol may have neuroprotective effects. Researchers are studying its impact on neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Understanding its interactions with neural pathways is essential .
Synthetic Chemistry and Drug Design
The compound’s unique structure provides opportunities for synthetic chemistry and drug design. Researchers explore modifications to enhance its bioavailability, stability, and target specificity. Rational drug design using computational methods is an exciting field of study .
Natural Product Chemistry
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol occurs naturally in certain plants. Investigating its biosynthesis, ecological role, and potential ecological interactions contributes to our understanding of natural product chemistry .
Biological Assays and Pharmacology
Researchers employ this compound in biological assays to evaluate its effects on cellular processes. Pharmacological studies assess its interactions with receptors, enzymes, and signaling pathways. These investigations guide drug development and therapeutic strategies .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with the inhibition of several biochemical pathways, including those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β .
Result of Action
Tmp-bearing compounds have been associated with various biological effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
2-methoxy-6-[(3,4,5-trimethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-20-13-7-5-6-11(16(13)19)10-18-12-8-14(21-2)17(23-4)15(9-12)22-3/h5-9,18-19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIZXWKPPVLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol |
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